9H-fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
The structural analysis of fluoren-9-ylmethyl derivatives has provided insights into their molecular configurations and potential for intermolecular interactions. For example, studies have described the crystal structures of certain fluoren-9-ylmethyl carbamates, revealing their pyramidalized molecular planes and specific bond angles and lengths, which are crucial for understanding their reactivity and interaction capabilities (Yamada et al., 2008).
Synthesis and Application in Organic Electronics
Research has focused on synthesizing novel compounds and materials based on fluoren-9-ylmethyl derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs). These studies have demonstrated the utility of such derivatives in creating materials with excellent thermal stability and electroluminescence performance. For instance, novel difluorenyl substituted 1,3,5-triazine and carbazole-based materials have shown promising results in green phosphorescent OLEDs, highlighting their balanced hole and electron transport mobilities and high triplet energy levels, which are crucial for efficient device performance (Guichen et al., 2021).
Photophysical Properties and Sensing Applications
Fluoren-9-ylmethyl derivatives have been investigated for their photophysical properties and potential use in sensing applications. By modifying their molecular structure, researchers have developed materials capable of sensitive and selective detection mechanisms. For example, the synthesis and application of fluorene oligomers as colorimetric/fluorometric probes for iodide detection have showcased their high fluorescence quenching sensitivity and selectivity, opening avenues for environmental monitoring and analytical chemistry (Zhao et al., 2012).
Advanced Functional Materials Development
In the realm of advanced materials, fluoren-9-ylmethyl derivatives have contributed to the development of high-performance, solution-processable organic electronics. Their incorporation into host materials for OLEDs, for instance, has led to devices with high luminescent efficiencies and stability, demonstrating the compound's role in enabling innovative optoelectronic devices (Ye et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2)11-18(19(23)26-21)22-20(24)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVUGTQUQFVVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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